molecular formula C11H14O4S B1376190 4-Methanesulfonyl-2-phenylbutanoic acid CAS No. 1484901-75-8

4-Methanesulfonyl-2-phenylbutanoic acid

Cat. No. B1376190
M. Wt: 242.29 g/mol
InChI Key: RHLXNSFBBLTCTN-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-phenylbutanoic acid, also known as MSBA, is a white crystalline powder. It belongs to the class of sulfones. The IUPAC name for this compound is 4-(methylsulfonyl)-2-phenylbutanoic acid . The CAS Number is 1484901-75-8 . The molecular weight of this compound is 242.3 .


Molecular Structure Analysis

The InChI code for 4-Methanesulfonyl-2-phenylbutanoic acid is 1S/C11H14O4S/c1-16(14,15)8-7-10(11(12)13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Methanesulfonyl-2-phenylbutanoic acid is a powder . It is stored at room temperature .

Scientific Research Applications

Enzyme Interaction Studies

4-Methanesulfonyl-2-phenylbutanoic acid plays a role in enzyme reactions, particularly with acetylcholinesterase. Methanesulfonyl derivatives, similar to 4-Methanesulfonyl-2-phenylbutanoic acid, react with this enzyme to form inactive derivatives, impacting the enzyme's normal catalytic activity (Greenspan & Wilson, 1970).

Chemical Synthesis and Catalysis

The compound is involved in chemical synthesis processes. For example, β-(Methanesulfonyl) oxy enones, similar in structure, are used in palladium-catalyzed cross-coupling reactions (Hettrick, Kling, & Scott, 1991). Additionally, methanesulfonic acid, related to 4-Methanesulfonyl-2-phenylbutanoic acid, is used in the cyclization of acids to form ketones (Premasagar, Palaniswamy, & Eisenbraun, 1981).

Spectroscopy and Structural Analysis

The compound contributes to spectroscopic and structural studies in chemistry. For instance, related compounds like 4-nitrophenyl[bis(benzylsulfonyl)]methane have been analyzed using X-ray diffraction combined with NMR (Binkowska et al., 2009).

Biochemical Assays

It's used in biochemical assays, like in reactions with malondialdehyde and 4-hydroxyalkenals for lipid peroxidation assays (Gérard-Monnier et al., 1998).

Microbial Metabolism Research

Methanesulfonyl compounds are studied in the context of microbial metabolism. Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by certain bacteria (Kelly & Murrell, 1999).

Photoelectron Spectroscopy

Compounds like methanesulfenic acid, related to 4-Methanesulfonyl-2-phenylbutanoic acid, have been studied using photoelectron spectroscopy to understand their electronic structure and stability (Lacombe et al., 1996).

Safety And Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methylsulfonyl-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-16(14,15)8-7-10(11(12)13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLXNSFBBLTCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methanesulfonyl-2-phenylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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